N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide
Description
N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide is a synthetic organic compound characterized by the presence of a pyridine ring, a trifluoromethyl group, and a hydroxypropyl group
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-22-9-8-19(10-12(20)14(15,16)17)13(21)3-2-11-4-6-18-7-5-11/h4-7,12,20H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCOZWCXSRZDTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC(C(F)(F)F)O)C(=O)CCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 3-pyridin-4-ylpropanamide, is reacted with 2-methoxyethanol in the presence of a base such as sodium hydride to form N-(2-methoxyethyl)-3-pyridin-4-ylpropanamide.
Introduction of the Trifluoromethyl Group: The intermediate is then treated with a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions to introduce the trifluoromethyl group.
Hydroxylation: The final step involves the hydroxylation of the trifluoromethyl group using a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketone or carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The trifluoromethyl group enhances its binding affinity and stability, while the hydroxypropyl group may facilitate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)glycine
- 3-(4-methoxyphenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)propanamide
Uniqueness
N-(2-methoxyethyl)-3-pyridin-4-yl-N-(3,3,3-trifluoro-2-hydroxypropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and trifluoromethyl group enhances its potential for medicinal applications, while the hydroxypropyl group improves its solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
